2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring.
Esterification: Formation of the carboxylate ester group.
Etherification: Attachment of the 2-methoxyethyl group.
Acylation: Introduction of the 2-oxo-2-phenylethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of benzofuran derivatives in various chemical reactions.
Biology
Biological Activity: Potential use in studying the biological activity of benzofuran derivatives, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 6-bromo-2-methylbenzofuran-3-carboxylate: Lacks the 2-oxo-2-phenylethoxy group.
6-Bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate: Lacks the 2-methoxyethyl group.
Uniqueness
The presence of both the 2-methoxyethyl and 2-oxo-2-phenylethoxy groups in 2-Methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate makes it unique. These groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-13-20(21(24)26-9-8-25-2)15-10-19(16(22)11-18(15)28-13)27-12-17(23)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBUDVIXMQVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=CC=C3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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